molecular formula C5H8Cl2N2O B14314250 2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide CAS No. 114914-10-2

2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide

Cat. No.: B14314250
CAS No.: 114914-10-2
M. Wt: 183.03 g/mol
InChI Key: VKBFPPHJNYZFDX-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide is an organic compound with the molecular formula C5H8Cl2N2O It is a derivative of acetamide, characterized by the presence of two chlorine atoms and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide typically involves the reaction of 2,2-dichloroacetamide with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2-Dichloroacetamide+DimethylamineThis compound\text{2,2-Dichloroacetamide} + \text{Dimethylamine} \rightarrow \text{this compound} 2,2-Dichloroacetamide+Dimethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloroacetamide: A simpler derivative with similar chemical properties but lacking the dimethylamino group.

    N,N-Dimethylacetamide: Contains a dimethylamino group but lacks the chlorine atoms.

    2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: A related compound with a phenyl group instead of the dimethylamino group.

Uniqueness

2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide is unique due to the presence of both chlorine atoms and a dimethylamino group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

114914-10-2

Molecular Formula

C5H8Cl2N2O

Molecular Weight

183.03 g/mol

IUPAC Name

2,2-dichloro-N-(dimethylaminomethylidene)acetamide

InChI

InChI=1S/C5H8Cl2N2O/c1-9(2)3-8-5(10)4(6)7/h3-4H,1-2H3

InChI Key

VKBFPPHJNYZFDX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC(=O)C(Cl)Cl

Origin of Product

United States

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